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Compound of Interest

1-(2-Amino-4-
Compound Name:
methylphenyl)ethanone

Cat. No.: B045005

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(2-
Amino-4-methylphenyl)ethanone. Due to the limited availability of experimentally derived
spectra for this specific compound in public databases, this guide presents high-quality
predicted spectroscopic data, supplemented with experimental data from closely related
structural analogs. This information is intended to aid researchers in the identification,
characterization, and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for 1-(2-Amino-4-methylphenyl)ethanone.

Table 1: Predicted 'H NMR Spectral Data
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~7.65 d 1H Ar-H (H-6)
~6.70 dd 1H Ar-H (H-5)
~6.55 d 1H Ar-H (H-3)
~6.0 (broad) S 2H -NH:z
~2.50 S 3H -C(O)CHs
~2.25 S 3H Ar-CHs
Predicted in CDClIs
. i 13
Chemical Shift (d) ppm Assignment
~200.0 C=0
~150.0 C-NH:z
~140.0 C-CHs (Aromatic)
~132.0 Ar-C (C-6)
~120.0 Ar-C (C-1)
~118.0 Ar-C (C-5)
~115.0 Ar-C (C-3)
~28.0 -C(O)CHs
~20.0 Ar-CHs

Predicted in CDCls

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm~?) Assignment

3450-3300 N-H stretch (asymmetric and symmetric)
3100-3000 C-H stretch (aromatic)

2950-2850 C-H stretch (aliphatic)

~1660 C=0 stretch (ketone)

~1620 N-H bend

1600-1450 C=C stretch (aromatic)

Table 4: Predicted Mass Spectrometry (MS) Data

m/z Assignment
149.08 [M]* (Molecular lon)
134.06 [M-CHs]*

106.07 [M-COCHs]*

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

e Accurately weigh 5-10 mg of the solid 1-(2-Amino-4-methylphenyl)ethanone sample into a
clean, dry vial.

o Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d
(CDCIs) or Dimethyl sulfoxide-deé (DMSO-ds).

¢ Add a small amount of an internal standard, typically Tetramethylsilane (TMS), at a
concentration of 0.03% v/v.
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o Securely cap the vial and vortex until the sample is completely dissolved.

e Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[1]
2. Data Acquisition:

 Insert the NMR tube into the spectrometer's spinner turbine.

e Lock the spectrometer onto the deuterium signal of the solvent.

» Shim the magnetic field to achieve optimal homogeneity.

e Acquire the tH and 3C NMR spectra using standard acquisition parameters on a
spectrometer (e.g., 400 MHz or higher).[1]

» A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.[1]
3. Data Processing:

e Process the raw data by applying Fourier transformation, phase correction, and baseline
correction.

» Calibrate the chemical shift scale using the signal from the internal standard (TMS at 0 ppm).

e For IH NMR, integrate the area under each peak to determine the relative number of
protons.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):
e Ensure the ATR crystal is clean.
e Place a small amount of the solid sample directly onto the ATR crystal.

o Apply pressure using the ATR accessory's pressure arm to ensure good contact between the
sample and the crystal.

2. Data Acquisition:
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Collect the spectrum over a range of 4000-400 cm~2.
Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

Collect a background spectrum of the clean, empty ATR crystal before running the sample.

. Data Processing:

The instrument software will automatically subtract the background spectrum from the
sample spectrum.

The resulting spectrum will be displayed in terms of transmittance or absorbance versus
wavenumber.

Mass Spectrometry (MS)

1.

Sample Introduction (Electron lonization - EI):

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or
dichloromethane).

Introduce the sample into the mass spectrometer, often via a direct insertion probe or
through a gas chromatograph (GC-MS).

. Data Acquisition:

In the ion source, the sample is bombarded with a beam of electrons (typically at 70 eV for
El).

The resulting positively charged molecular ions and fragment ions are accelerated into the
mass analyzer.

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion.

. Data Processing:
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* The mass spectrum is generated, plotting the relative intensity of the ions versus their m/z
values.

+ The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the
structure of the molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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